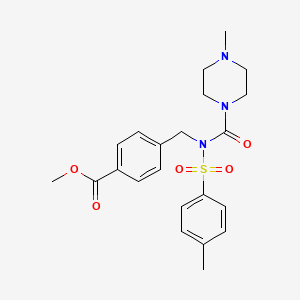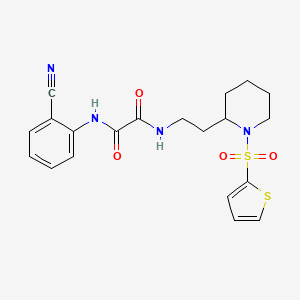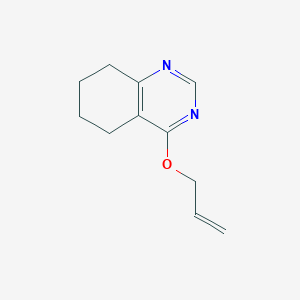![molecular formula C20H21ClN2O2S2 B2470644 N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-2,4,5-trimethylbenzenesulfonamide CAS No. 923673-13-6](/img/structure/B2470644.png)
N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-2,4,5-trimethylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiazole ring, for example, would add a degree of rigidity to the molecule, while the various functional groups would likely have an impact on its overall polarity .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. These might include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals. Again, without specific data on this compound, it’s difficult to provide a detailed analysis .Applications De Recherche Scientifique
Medicinal Chemistry and Drug Development
1,2,3-triazoles play a crucial role in pharmaceutical chemistry. The compound you’ve mentioned falls into this category. Researchers have explored its potential as an inhibitor for specific enzymes or receptors. For instance, the synthesis of N-(4-chlorophenyl)-2H-1,2,3-triazol-4-amine resulted in a potent inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1) with an impressive IC50 value of 0.023 μM . IDO1 inhibitors are relevant in cancer immunotherapy and other disease contexts.
Anti-Inflammatory and Analgesic Properties
Indole derivatives related to this compound have demonstrated anti-inflammatory and analgesic activities. For example, (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide and (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide exhibited promising effects in preclinical studies . These findings suggest potential applications in pain management and inflammation control.
Antiviral Activity
While specific studies on this compound’s antiviral properties are scarce, its structural features may warrant further investigation. Researchers have synthesized related compounds with antiviral potential, and it’s plausible that this compound could exhibit similar effects .
Computational Chemistry and Molecular Modeling
The molecular architecture of N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2,4,5-trimethylbenzene-1-sulfonamide can be studied using computational methods. Geometry optimization, charge distribution, and force field calculations provide insights into its stability and interactions with other molecules .
Cytotoxicity and Antitumor Activity
Thiazole derivatives have been investigated for their cytotoxic effects on tumor cell lines. While not directly related to this specific compound, similar structures have shown promise. For instance, a [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazide demonstrated potent effects against prostate cancer cells .
Green Chemistry Applications
Given the growing interest in green chemistry, exploring environmentally friendly synthesis routes for this compound is essential. Mechanochemistry and ultrasound-assisted reactions are viable alternatives to traditional methods. Researchers have successfully synthesized 1,2,3-triazoles under green conditions, emphasizing biological/pharmacophoric properties .
Mécanisme D'action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . This suggests that our compound may also interact with various biological targets, contributing to its potential therapeutic effects.
Mode of Action
The exact mode of action of this compound is currently unknown. The presence of the thiazole ring and the sulfonamide group could play a crucial role in these interactions .
Biochemical Pathways
Similar compounds have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could potentially influence a wide range of biochemical pathways.
Pharmacokinetics
The presence of the sulfonamide group could potentially enhance the water solubility of the compound, which might influence its absorption and distribution . The presence of the thiazole ring could also affect the metabolic stability of the compound .
Result of Action
Similar compounds have shown inhibitory activity against various viruses , suggesting that our compound might also exhibit antiviral activity.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s action, efficacy, and stability. For instance, the compound’s stability could be affected by the pH of the environment, as changes in pH could influence the ionization state of the compound. Similarly, temperature could affect the compound’s solubility and therefore its bioavailability .
Safety and Hazards
Orientations Futures
The future directions for research on this compound would depend on its properties and potential applications. For example, if it were found to have useful biological activity, it might be studied as a potential drug. Alternatively, if it had interesting chemical reactivity, it might be used as a building block in synthetic chemistry .
Propriétés
IUPAC Name |
N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-2,4,5-trimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O2S2/c1-13-10-15(3)19(11-14(13)2)27(24,25)22-9-8-18-12-26-20(23-18)16-4-6-17(21)7-5-16/h4-7,10-12,22H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUGDNIKCJCHGPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-2,4,5-trimethylbenzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-((3,4-dimethylphenyl)sulfonyl)-8-methoxy-2,3-dimethyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one](/img/structure/B2470564.png)

![N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2470568.png)

![3-(4-Chlorophenyl)-1-(4-methylbenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2470571.png)

![4-[6-(Pyrrolidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]butanoic acid](/img/structure/B2470575.png)
![3-(Methoxycarbonyl)-2-methylbenzo[b]furan-5-yl 4-methoxybenzoate](/img/structure/B2470576.png)


![5-Chloro-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2470580.png)

